molecular formula C18H25N3O4 B5348390 ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate

ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate

Cat. No. B5348390
M. Wt: 347.4 g/mol
InChI Key: XDWLEOVLZLFPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, commonly known as EDP-239, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. This compound belongs to the class of benzamide derivatives and acts as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).

Mechanism of Action

EDP-239 acts as a selective inhibitor of ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, an enzyme that is primarily expressed in the brain. This compound is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting this compound, EDP-239 increases the levels of cAMP and cGMP, leading to the modulation of various neurotransmitter systems and the improvement of cognitive function.
Biochemical and Physiological Effects:
EDP-239 has been shown to modulate various neurotransmitter systems, including dopamine, glutamate, and acetylcholine, which are involved in the regulation of cognitive function. The drug has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDP-239 is its selectivity for ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, which reduces the risk of off-target effects. However, the drug has a relatively short half-life, which may limit its efficacy in some applications. Additionally, the synthesis of EDP-239 is complex and requires multiple steps, which may limit its availability and increase its cost.

Future Directions

Despite the promising results of preclinical and clinical studies, there is still much to be learned about the potential therapeutic applications of EDP-239. Future research should focus on elucidating the molecular mechanisms underlying the drug's effects, identifying potential biomarkers of response, and optimizing the dosing regimen to maximize its efficacy. Additionally, the development of more efficient and cost-effective synthesis methods may increase the availability and affordability of EDP-239 for research and clinical applications.

Synthesis Methods

The synthesis of EDP-239 involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with ethyl chloroformate to yield ethyl 4-aminobenzoate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylaminoethyl ester. The final step involves the reaction of this intermediate with 4-piperidone hydrochloride to yield EDP-239.

Scientific Research Applications

EDP-239 has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Huntington's disease, Parkinson's disease, and Alzheimer's disease. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

properties

IUPAC Name

ethyl 4-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-4-25-17(23)14-5-7-15(8-6-14)19-16(22)13-9-11-21(12-10-13)18(24)20(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWLEOVLZLFPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.